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Compound of Interest

Compound Name: 8-Methoxyquinoline

Cat. No.: B1362559

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Methoxyquinoline, a significant heterocyclic compound. Detailed information on its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics are
presented to support research and development activities in medicinal chemistry and materials
science.

Core Spectroscopic Data

The structural elucidation of 8-Methoxyquinoline is critically supported by a combination of
spectroscopic techniques. The following sections and tables summarize the key data obtained
from 'H NMR, 3C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure of 8-
Methoxyquinoline in solution. The chemical shifts (&) are reported in parts per million (ppm)
and referenced to a standard.

1H NMR (Proton NMR) Data

Proton NMR spectroscopy reveals the number of different types of protons and their
neighboring environments.
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available in

search results

Note: Specific, assigned *H NMR data with chemical shifts and coupling constants for 8-
Methoxyquinoline was not available in the search results. The table is provided as a template
for where such data would be presented.

13C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of the
molecule. PubChem indicates the availability of 23C NMR data for 8-Methoxyquinoline.[1]

Chemical Shift (6) ppm Assignment

Data not available in search results

Note: Specific, assigned 2C NMR chemical shifts for 8-Methoxyquinoline were not available
in the search results. The table is provided as a template for where such data would be
presented.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies. The IR spectrum of 8-Methoxyquinoline exhibits several
key absorption bands.[2]

Wavenumber (cm~12) Assignment

3049 Aromatic C-H Stretch

1570 C=C Aromatic Ring Stretch
1094-712 C-H Bending (in and out of plane)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural analysis. The molecular formula of 8-
Methoxyquinoline is C10H9sNO, and its molecular weight is 159.18 g/mol .[1]

m/z Relative Intensity Assignment

159 High Molecular lon [M]*
130 High [M - CHOJ*

129 Highest [M - CH20]*

A notable characteristic in the mass spectrum of 8-Methoxyquinoline is a peculiar
fragmentation pattern involving the loss of all three methyl hydrogens.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy Protocol

A general procedure for acquiring high-resolution *H and *3C NMR spectra of quinoline
derivatives is as follows:

e Sample Preparation:
o Accurately weigh 5-10 mg of 8-Methoxyquinoline.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube.

o For quantitative analysis, an internal standard can be added.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1362559?utm_src=pdf-body
https://www.benchchem.com/product/b1362559?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methoxyquinoline
https://www.benchchem.com/product/b1362559?utm_src=pdf-body
https://www.benchchem.com/product/b1362559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Pulse Sequence: Standard single-pulse sequence.
o Number of Scans: 16-32, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.

o Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher corresponding field strength.

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

o

Number of Scans: 512-1024 or more, due to the low natural abundance of 13C.

[¢]

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

[¢]

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
» Data Processing:

o Apply Fourier transformation to the Free Induction Decay (FID).

o Perform phase and baseline corrections.

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

FT-IR Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample like 8-
Methoxyquinoline using the KBr pellet method is as follows:

e Sample Preparation:

o Grind a small amount (1-2 mg) of 8-Methoxyquinoline with approximately 100-200 mg of
dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.
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o Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

e Instrument Parameters:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

o Scan Range: Typically 4000-400 cm~1.

o Resolution: 4 cm™1.

o Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
o Data Acquisition:

o Record a background spectrum of a blank KBr pellet.

o Place the sample pellet in the spectrometer's sample holder and acquire the sample
spectrum.

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry Protocol

A general protocol for acquiring a mass spectrum of 8-Methoxyquinoline using Gas
Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El) is described below:

e Sample Preparation:

o Prepare a dilute solution of 8-Methoxyquinoline (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or methanol.

e GC-MS Parameters:
o Gas Chromatograph (GC):
» Injector Temperature: 250 °C.

» Column: A suitable capillary column (e.g., DB-5ms).
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» Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold
for a few minutes, then ramp to a final temperature (e.g., 280 °C) to ensure elution of
the compound.

= Carrier Gas: Helium at a constant flow rate.

o Mass Spectrometer (MS):

lonization Mode: Electron lonization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

Source Temperature: ~230 °C.

o Data Analysis:

o Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 8-
Methoxyquinoline.

o Extract the mass spectrum of the identified peak.
o Analyze the fragmentation pattern to confirm the structure.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 8-Methoxyquinoline.
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A generalized workflow for the spectroscopic analysis of 8-Methoxyquinoline.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of 8-Methoxyquinoline.
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Interrelation of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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